Cas no 38222-85-4 (N,N-dimethyl-4-Pyridinemethanamine)
N,N-Dimethyl-4-pyridinemethanamine is a tertiary amine derivative of pyridine, characterized by its dimethylamino functional group attached to the 4-position of the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its role as a versatile intermediate. Its structural features, including the electron-donating dimethylamino group, enhance its reactivity in nucleophilic and catalytic applications. The pyridine core contributes to its stability and solubility in polar solvents, making it suitable for use in heterocyclic chemistry. The compound’s well-defined molecular structure allows for precise modifications, facilitating its use in the development of specialized ligands or bioactive molecules.
38222-85-4 structure
Product Name:N,N-dimethyl-4-Pyridinemethanamine
CAS No:38222-85-4
MF:C8H12N2
MW:136.194281578064
CID:923187
PubChem ID:264946
Update Time:2025-05-28
N,N-dimethyl-4-Pyridinemethanamine Chemical and Physical Properties
Names and Identifiers
-
- N,N-dimethyl-4-Pyridinemethanamine
- N,N-dimethyl-1-(pyridin-4-yl)methanamine
- N,N-dimethyl-1-pyridin-4-ylmethanamine
- 4-(dimethylaminomethyl)pyridine
- 4-< (dimethylamino)methyl> pyridine
- 4-Dimethylaminomethyl-pyridin
- 4-dimethylaminomethylpyridine
- 4-dimethylaminomethyl-pyridine
- 4-pyridinemethanamine, N,N-dimethyl-
- AC1L6CWV
- AC1Q4WUC
- CHEBI:338248
- CHEMBL141989
- dimethyl-pyridin-4-ylmethyl-amine
- NCIOpen2_001987
- NSC100666
- SureCN1602718
- DS-017617
- 38222-85-4
- Dimethyl(pyridin-4-ylmethyl)amine
- AKOS015967360
- dimethyl[(pyridin-4-yl)methyl]amine
- VJOFNWDVXXUHAG-UHFFFAOYSA-N
- SB54681
- InChI=1/C8H12N2/c1-10(2)7-8-3-5-9-6-4-8/h3-6H,7H2,1-2H
- DTXSID60295218
- 4-dimethylaminomethyl pyridine
- HS-3320
- SCHEMBL1602718
- 4-dimethylaminomet hylpyridine
- NSC-100666
-
- MDL: MFCD00030932
- Inchi: 1S/C8H12N2/c1-10(2)7-8-3-5-9-6-4-8/h3-6H,7H2,1-2H3
- InChI Key: VJOFNWDVXXUHAG-UHFFFAOYSA-N
- SMILES: N(C)(C)CC1C=CN=CC=1
Computed Properties
- Exact Mass: 136.10016
- Monoisotopic Mass: 136.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 85.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 16.1Ų
Experimental Properties
- PSA: 16.13
- LogP: 1.14320
N,N-dimethyl-4-Pyridinemethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM311748-5g |
Dimethyl(pyridin-4-ylmethyl)amine |
38222-85-4 | 95% | 5g |
$1315 | 2021-08-18 | |
| Chemenu | CM311748-5g |
Dimethyl(pyridin-4-ylmethyl)amine |
38222-85-4 | 95% | 5g |
$1315 | 2022-06-11 |
N,N-dimethyl-4-Pyridinemethanamine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
38222-85-4 (N,N-dimethyl-4-Pyridinemethanamine) Related Products
- 1539-39-5(1-(4-Pyridinyl)-N-(4-pyridinylmethyl)methanamine Hydrochloride)
- 33403-97-3(ethyl[(pyridin-4-yl)methyl]amine)
- 73325-67-4(Benzyl-pyridin-4-ylmethyl-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
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